molecular formula C10H14O2 B13152304 3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid

3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid

Cat. No.: B13152304
M. Wt: 166.22 g/mol
InChI Key: QQUBMLXQBGCBOP-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . This compound is characterized by a cyclopentyl ring substituted with two methyl groups and a prop-2-ynoic acid moiety. It is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid typically involves the reaction of 2,2-dimethylcyclopentanone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Propiolic acid: A simpler acetylenic carboxylic acid with similar reactivity but lacking the cyclopentyl ring.

    2,2-Dimethylcyclopentanone: A precursor in the synthesis of 3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid.

    Propargyl bromide: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its combination of a cyclopentyl ring with an alkyne and carboxylic acid functional groups. This structural combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Biological Activity

3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid is a compound that has garnered interest for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₁H₁₄O₂
  • Molecular Weight : 178.23 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on related compounds demonstrated significant inhibition of bacterial growth against various strains, suggesting that this compound may also possess similar effects.

Anti-inflammatory Properties

In vitro studies have shown that derivatives of prop-2-ynoic acid can modulate inflammatory pathways. Specifically, they may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Analgesic Effects

Preliminary findings suggest that this compound may act as an analgesic. Its structural analogs have been tested in pain models, showing efficacy in reducing pain responses.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Ion Channels : Similar compounds have been shown to interact with sodium channels, affecting neuronal excitability and pain perception.
  • Antioxidant Activity : The potential antioxidant properties may contribute to its anti-inflammatory effects.

Case Studies and Research Findings

Study ReferenceFocusFindings
Wright et al. (2017) Antimicrobial activityExtracts showed significant inhibition against Clostridium perfringens.
Patent WO2010032200A1 Therapeutic applicationsCompounds demonstrated potential as alpha-2-delta ligands for pain management.
PubChem Data Structural analysisDetailed molecular characteristics and potential therapeutic uses were outlined.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-(2,2-dimethylcyclopentyl)prop-2-ynoic acid

InChI

InChI=1S/C10H14O2/c1-10(2)7-3-4-8(10)5-6-9(11)12/h8H,3-4,7H2,1-2H3,(H,11,12)

InChI Key

QQUBMLXQBGCBOP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1C#CC(=O)O)C

Origin of Product

United States

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